molecular formula C31H25FN2S B2501490 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-29-7

2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2501490
CAS No.: 303985-29-7
M. Wt: 476.61
InChI Key: ZBIVWFVUKWAAER-VMGXVOIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a complex organic compound with a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and multiple styryl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The key steps include:

    Formation of the Nicotinonitrile Core: This can be achieved through a series of reactions involving the condensation of appropriate aldehydes and nitriles.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with a thiol group to form the sulfanyl linkage.

    Attachment of Styryl Groups: The final step involves the addition of styryl groups through a series of coupling reactions, such as the Heck or Suzuki coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
  • 2-[(4-Bromobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
  • 2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Uniqueness

The presence of the fluorobenzyl group in 2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FN2S/c1-22-3-7-24(8-4-22)11-15-27-19-29(18-14-25-9-5-23(2)6-10-25)34-31(30(27)20-33)35-21-26-12-16-28(32)17-13-26/h3-19H,21H2,1-2H3/b15-11-,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIVWFVUKWAAER-VMGXVOIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)F)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.